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molecular formula C13H12N2OS B8438853 5-(4-Methyl-pyridin-3-yl)-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

5-(4-Methyl-pyridin-3-yl)-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

Cat. No. B8438853
M. Wt: 244.31 g/mol
InChI Key: KHEWAVLADGXGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in example 1, 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one (I-7d: 100 mg, 0.6527 mmol) was reacted with 3-iodo-4-methyl-pyridine (171.5 mg, 0.7832 mmol), 1,4-dioxane (20 mL), copper iodide (9.7 mg, 0.0652 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (27.8 mg, 0.1958 mmol) and potassium phosphate (346.3 mg, 1.6318 mmol) to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 90 mg of the product (56.2% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
171.5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
27.8 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
346.3 mg
Type
reactant
Reaction Step Two
Quantity
9.7 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
56.2%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH2:8][CH2:7][NH:6][C:5](=[O:10])[C:4]=2[CH:3]=[CH:2]1.I[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][C:17]=1[CH3:18].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:18][C:17]1[CH:16]=[CH:15][N:14]=[CH:13][C:12]=1[N:6]1[CH2:7][CH2:8][C:9]2[S:1][CH:2]=[CH:3][C:4]=2[C:5]1=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
S1C=CC=2C(NCCC21)=O
Step Two
Name
Quantity
171.5 mg
Type
reactant
Smiles
IC=1C=NC=CC1C
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
27.8 mg
Type
reactant
Smiles
Name
potassium phosphate
Quantity
346.3 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
9.7 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% methanol in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)N1C(C2=C(CC1)SC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 56.2%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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